(Sar1,Thr8)-Angiotensin II
説明
Structure
2D Structure
特性
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69N13O11/c1-7-24(4)35(41(65)53-31(19-27-20-48-22-50-27)42(66)57-17-9-11-32(57)39(63)56-36(25(5)58)43(67)68)55-38(62)30(18-26-12-14-28(59)15-13-26)52-40(64)34(23(2)3)54-37(61)29(51-33(60)21-47-6)10-8-16-49-44(45)46/h12-15,20,22-25,29-32,34-36,47,58-59H,7-11,16-19,21H2,1-6H3,(H,48,50)(H,51,60)(H,52,64)(H,53,65)(H,54,61)(H,55,62)(H,56,63)(H,67,68)(H4,45,46,49)/t24-,25+,29-,30-,31-,32-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFFRQVVDOLRNK-OOQPGHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Structural Considerations for Academic Research
Methodologies for Peptide Synthesis of (Sar1,Thr8)-Angiotensin II for Research Applications
For academic research purposes, this compound is predominantly synthesized using solid-phase peptide synthesis (SPPS). cdnsciencepub.comnih.gov This method has been widely adopted for the synthesis of various Ang II analogues due to its efficiency and scalability for producing peptides for research applications. cdnsciencepub.com
The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process begins with the C-terminal amino acid, in this case, Threonine, being anchored to the resin. The synthesis then proceeds by sequentially adding the subsequent amino acids (Proline, Histidine, Isoleucine, Tyrosine, Valine, Arginine, and finally Sarcosine) in the correct order.
Each synthesis cycle consists of two main steps:
Deprotection: The removal of a temporary protecting group from the α-amino group of the resin-bound amino acid.
Coupling: The formation of a peptide bond between the newly deprotected α-amino group and the carboxyl group of the incoming amino acid.
To ensure the correct peptide sequence is formed and to prevent unwanted side reactions, the reactive side chains of the amino acids are protected with permanent protecting groups, which are only removed at the final stage of the synthesis. Reagents in large excess are used to drive the coupling reactions to completion. Following the assembly of the entire peptide chain, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed simultaneously. The crude peptide is then purified, typically by chromatography, to obtain a homogenous product for research use. cdnsciencepub.com
Structural Modifications and their Significance in this compound: Sarcosine (B1681465) at Position 1 and Threonine at Position 8
The specific substitutions of Sarcosine at position 1 and Threonine at position 8 in the Angiotensin II sequence are critical for defining the unique pharmacological profile of this compound. These modifications were introduced to investigate their influence on the peptide's stability, conformation, and interaction with angiotensin receptors.
Sarcosine at Position 1:
The substitution of the native Aspartic Acid at position 1 with Sarcosine (N-methylglycine) is a key modification that confers resistance to degradation by aminopeptidases. This increased stability is crucial for in vitro and in vivo research studies, allowing for a more sustained interaction with its target receptors. The N-methylation of the peptide backbone at this position also influences the conformational flexibility of the N-terminus of the peptide. nih.gov NMR studies on [Sar1]Angiotensin II have indicated that this substitution can lead to a more folded conformation where the aromatic rings of Tyrosine at position 4 and Phenylalanine at position 8 form a cluster. nih.gov
Threonine at Position 8:
The replacement of the natural Phenylalanine at position 8 with Threonine has a profound impact on the biological activity of the peptide. The side chain of the amino acid at position 8 is known to be a critical determinant of the agonist versus antagonist properties of Angiotensin II analogues. nih.govmdpi.com The aromatic ring of Phenylalanine is crucial for the agonistic activity of the native hormone. nih.gov Replacing it with a non-aromatic residue like Threonine can lead to a change in the orientation of the C-terminal carboxyl group, which may result in antagonistic properties. nih.gov
Research comparing this compound with other position 8-substituted analogues has demonstrated its distinct pharmacological profile. The table below summarizes the comparative effects of these analogues on blood pressure.
| Angiotensin II Analogue | Agonistic Pressor Activity | Antagonistic Effect on Blood Pressure |
|---|---|---|
| This compound | Weak | Less than (Sar1,Ile8)ANG II or (Sar1,Ala8)ANG II |
| (Sar1,Ile8)-Angiotensin II | Greater than (Sar1,Thr8)ANG II or (Sar1,Ala8)ANG II | - |
| (Sar1,Ala8)-Angiotensin II | - | - |
This data indicates that this compound possesses weak agonistic pressor activity and a lesser antagonistic effect on blood pressure compared to its Isoleucine and Alanine (B10760859) counterparts.
Conformational Analysis and its Implications for Angiotensin Receptor Interaction (Computational and Biophysical Approaches in Research)
The three-dimensional conformation of this compound is a key factor governing its interaction with angiotensin receptors. While specific high-resolution structural data for this particular analogue is limited in the public domain, its conformational properties can be inferred from studies on related Sarcosine-substituted Angiotensin II analogues and the known influence of the position 8 residue.
Computational and Biophysical Approaches:
Molecular dynamics simulations can provide insights into the dynamic behavior of the peptide and its interaction with the receptor binding pocket. researchgate.net These computational approaches help to visualize how the ligand docks with the receptor and to identify key amino acid residues involved in the binding process. The interaction of the C-terminal carboxyl group of the Angiotensin II analogue with specific residues in the receptor is thought to be crucial for both binding and signal transduction. nih.gov The nature of the side chain at position 8 significantly influences this interaction, thereby modulating the agonistic or antagonistic response. nih.gov Biophysical techniques, such as radioligand binding assays, are used to determine the affinity of the analogue for the angiotensin receptors and to characterize the kinetics of the binding process.
The unique conformational properties imparted by the Sarcosine and Threonine substitutions in this compound result in a specific mode of interaction with the angiotensin receptor, leading to its characteristic profile of weak agonism and moderate antagonism. Further detailed structural and biophysical studies are necessary to fully elucidate the precise molecular interactions that govern the activity of this important research tool.
Molecular Pharmacology of Sar1,thr8 Angiotensin Ii
Angiotensin Receptor Binding Kinetics and Affinity of (Sar1,Thr8)-Angiotensin II to AT1 and AT2 Receptors
This compound, a synthetic analog of the endogenous hormone Angiotensin II (Ang II), exhibits distinct binding characteristics to the two major angiotensin II receptor subtypes, AT1 and AT2. The affinity and kinetics of this binding are crucial determinants of its pharmacological profile. The substitution of sarcosine (B1681465) for aspartic acid at position 1 generally confers resistance to aminopeptidases, prolonging the peptide's half-life and often increasing receptor affinity compared to the native peptide. The substitution of threonine for phenylalanine at position 8 is a key modification that significantly alters the functional activity of the peptide, primarily imparting antagonist properties.
Studies have shown that while AT1 and AT2 receptors share approximately 30-34% sequence identity, they can display similar affinity for the main ligand, Angiotensin II. wikipedia.orgmdpi.com However, modifications in Ang II analogs can lead to differential affinities for these receptor subtypes. For instance, the related analog 125I[Sar(1)Ile(8)] Ang II has been shown to have a four-fold higher affinity for AT2 receptors compared to AT1 receptors in ovine tissues, with dissociation constants (Kd) of 0.3 nM for AT2 and 1.2 nM for AT1. nih.gov While direct Kd values for this compound are not as commonly cited, its binding profile is understood through comparative and competitive assays.
Quantitative analysis of ligand-receptor interactions is primarily achieved through radioligand binding assays. These experiments typically involve saturation binding to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), as well as competition experiments to determine the inhibitory constant (Ki) of a competing ligand. nih.govmedchemexpress.com In the context of angiotensin receptors, radioiodinated analogs such as [¹²⁵I][Sar¹,Ile⁸]AngII are frequently used due to their high specific activity and affinity. nih.govrevvity.com
In studies using murine neuroblastoma N1E-115 cell membranes, which contain angiotensin II binding sites, the binding of the radiolabeled antagonist ¹²⁵I-[Sarc¹,Ile⁸]-Ang II was characterized. Scatchard analysis revealed a homogenous population of high-affinity binding sites with a Kd of 383 +/- 60 pM and a Bmax of 25.4 +/- 1.6 fmol/mg of protein. nih.gov While this study focused on the radioligand itself, it provides the framework for competitive binding assays used to determine the affinity of non-radiolabeled analogs like this compound. By competing against a known concentration of the radioligand, the affinity (Ki) of this compound can be derived from its IC50 value (the concentration required to inhibit 50% of the specific binding of the radioligand).
Competitive binding experiments are essential for understanding how this compound interacts with angiotensin receptors relative to the endogenous agonist and other synthetic antagonists. These assays reveal the relative potency of different compounds in binding to the receptor.
In a study characterizing binding sites on murine neuroblastoma N1E-115 cells, the competitive displacement of ¹²⁵I-[Sarc¹,Ile⁸]-Ang II was used to establish a rank order of potency for various Ang II-related peptides. The results demonstrated the following order: [Sarc¹]-Ang II = [Sarc¹,Ile⁸]-Ang II > Ang II > Ang III = [Sarc¹,Thr⁸]-Ang II >> Ang I. nih.gov This indicates that this compound has a lower binding affinity for these receptors than Angiotensin II itself and the Sar¹ and Sar¹,Ile⁸ analogs, but is comparable in potency to Angiotensin III. nih.gov
The table below summarizes the comparative binding potency found in this study.
| Compound | Relative Binding Potency |
| [Sarc¹,Ile⁸]-Ang II | Highest |
| [Sarc¹]-Ang II | Highest |
| Angiotensin II | High |
| This compound | Moderate |
| Angiotensin III | Moderate |
| Angiotensin I | Lowest |
This interactive table is based on the rank order potency described in the text.
These profiles are critical for elucidating the compound's potential to occupy receptors in a physiological setting where it must compete with endogenous Angiotensin II.
Agonist and Antagonist Properties of this compound at Angiotensin Receptor Subtypes
The functional consequence of this compound binding to AT1 and AT2 receptors determines whether it acts as an agonist, initiating a cellular response, or an antagonist, blocking the response to an agonist. The substitution at position 8 is particularly influential in this regard. While a phenylalanine at position 8 is crucial for the agonist activity of Angiotensin II, aliphatic amino acid substitutions, such as threonine, typically result in antagonistic properties. nih.gov
Research indicates that this compound is predominantly an Angiotensin II antagonist. nih.govmedchemexpress.com However, some studies have described it as an antagonist with weak agonistic pressor action, suggesting a more complex functional profile. nih.gov This dual characteristic points towards partial agonism.
Functional assays in isolated systems, such as cultured cells expressing specific receptor subtypes or isolated tissues, are used to characterize the pharmacological activity of ligands. For angiotensin receptors, functional responses can include measurements of intracellular calcium mobilization, inositol (B14025) phosphate (B84403) production, or smooth muscle contraction. nih.gov
Studies in normal human subjects have investigated the biological effects of this compound and compared them to other Ang II analogs. These investigations showed that while it possesses some agonistic pressor activity, it is weaker than that of analogs like [Sar¹,Ile⁸]ANG II. nih.gov Furthermore, its antagonistic effect on blood pressure was less pronounced than that of [Sar¹,Ile⁸]ANG II or [Sar¹,Ala⁸]ANG II. nih.gov This functional characterization in a physiological system highlights its mixed agonist-antagonist profile. The compound was found to have little effect on plasma aldosterone (B195564) concentration, unlike other analogs that both increased aldosterone and blocked the steroidogenic action of Ang II. nih.gov This suggests that this compound has vascular-selective properties. nih.gov
The pharmacological spectrum of receptor ligands includes full agonists, partial agonists, antagonists, and inverse agonists. A partial agonist binds to and activates a receptor but has only partial efficacy relative to a full agonist. derangedphysiology.com In the presence of a full agonist, a partial agonist can act as a competitive antagonist. derangedphysiology.com An inverse agonist reduces the constitutive or basal activity of a receptor. derangedphysiology.comyoutube.com
The characterization of this compound as an antagonist with "weak agonistic pressor action" is a strong indication of partial agonism. nih.gov It can weakly activate the AT1 receptor to cause a pressor response, but this response is submaximal compared to the full agonist, Angiotensin II. Concurrently, by occupying the receptor, it can block the binding and the more potent pressor effect of endogenous Angiotensin II.
There is no specific evidence in the reviewed literature to suggest that this compound behaves as an inverse agonist. Inverse agonism has been studied for other AT1 receptor blockers (ARBs), such as valsartan (B143634), which can stabilize the receptor in an inactive state. nih.gov However, this property has not been explicitly demonstrated for this compound.
Receptor Selectivity of this compound: Differential Binding to AT1 vs. AT2 Receptors
Receptor selectivity is a key aspect of a drug's pharmacological profile. Most of the well-known physiological effects of Angiotensin II, such as vasoconstriction and aldosterone secretion, are mediated by the AT1 receptor. droracle.ai The AT2 receptor is often associated with opposing effects, including anti-proliferative and pro-apoptotic actions. mdpi.comnih.gov Therefore, the relative affinity of an analog for AT1 versus AT2 receptors is of significant interest.
The principle of molecular recognition for Angiotensin II is distinct between the AT1 and AT2 receptor subtypes. nih.govcncb.ac.cn Binding to the AT1 receptor is significantly affected by modifications at several positions of the Ang II peptide, whereas modifications of all side chains affect binding to the AT2 receptor to a more similar extent. nih.govcncb.ac.cn This suggests that the AT1 receptor is in a more constrained conformation that requires specific interactions for high-affinity binding and activation, while the AT2 receptor appears to be in a more "relaxed" state. nih.govcncb.ac.cn
While specific Ki values for this compound at both AT1 and AT2 receptors are not consistently reported in comparative studies, the structural modifications suggest a potential for differential binding. Non-peptide antagonists have been developed with very high selectivity for the AT1 receptor; for example, valsartan has an approximately 20,000-fold greater affinity for AT1 than AT2 receptors. droracle.ai Peptide analogs can also exhibit selectivity. For example, 125I[Sar(1)Ile(8)] Ang II was found to be four-fold more selective for the AT2 receptor in certain tissues. nih.gov Given the structural similarities, it is plausible that this compound also possesses a distinct selectivity profile, though further direct comparative binding studies are needed for precise quantification.
Structure-Activity Relationships Governing Selectivity for this compound
The specific amino acid substitutions at positions 1 and 8 in this compound are the primary determinants of its unique receptor binding and functional profile compared to native Angiotensin II (Asp¹, Arg², Val³, Tyr⁴, Ile⁵, His⁶, Pro⁷, Phe⁸). The structure-activity relationship (SAR) for angiotensin analogs has been extensively studied to understand how individual residues contribute to affinity and efficacy.
The Role of Sarcosine at Position 1
The substitution of the N-terminal Aspartic Acid with Sarcosine (Sar¹) is a common modification in synthetic Angiotensin II analogs. This change serves two main purposes:
Increased Stability: The N-methylated peptide bond of sarcosine confers resistance to degradation by aminopeptidases, increasing the biological half-life of the peptide.
Enhanced Affinity: The Sar¹ modification often leads to higher affinity for both AT1 and AT2 receptors compared to the native peptide. Studies have shown that analogs containing Sar¹ are potent ligands. mdpi.com However, the specific impact on selectivity can vary depending on other residues in the peptide sequence. A study on the AT2 receptor noted that modifications at position 1 can lead to fundamentally different pharmacological profiles between the AT1 and AT2 receptors. ebi.ac.uk
The Role of Threonine at Position 8
The C-terminal residue is critical for determining the agonist versus antagonist properties of Angiotensin II analogs. The native Phenylalanine at position 8 is crucial for receptor activation. mdpi.com Replacing it with other amino acids can dramatically alter the functional outcome.
Shift from Agonism to Antagonism: Substitution of Phe⁸ with aliphatic residues like Isoleucine (Ile) or Alanine (B10760859) (Ala) typically results in potent competitive antagonists. nih.gov For example, [Sar¹,Ile⁸]-Angiotensin II is a well-known antagonist. mdpi.com
Weak Agonist/Partial Agonist Properties: The substitution with Threonine (Thr) in this compound results in a compound with weak pressor (agonistic) activity and notable antagonistic properties. nih.gov This suggests that the threonine residue is not as effective as phenylalanine in inducing the conformational change required for full receptor activation, leading to a partial agonist or weak antagonist profile. One comparative study found that the antagonistic effect of [Sar¹,Thr⁸]-Ang II on blood pressure was less than that of [Sar¹,Ile⁸]-Ang II or [Sar¹,Ala⁸]-Ang II, indicating that the nature of the residue at position 8 fine-tunes the balance between agonism and antagonism. nih.gov
Receptor Selectivity: The Thr⁸ substitution also imparts a degree of vascular selectivity. The same comparative study noted that while [Sar¹,Ile⁸]-Ang II and [Sar¹,Ala⁸]-Ang II significantly affected plasma aldosterone concentration (a process mediated by adrenal receptors), [Sar¹,Thr⁸]-Ang II had little effect. nih.gov This suggests that the Thr⁸ modification may confer selectivity for vascular AT1 receptors over those in the adrenal gland, highlighting that receptor subtypes in different tissues can be pharmacologically distinct. nih.gov
The combination of Sar¹ for enhanced affinity and stability, and Thr⁸ for attenuated agonism and tissue-specific antagonism, defines the unique pharmacological profile of this compound.
| Compound | Position 1 | Position 8 | Primary Functional Effect | Notes |
| Angiotensin II | Aspartic Acid | Phenylalanine | Potent Agonist | Endogenous hormone, strong pressor and steroidogenic effects. nih.gov |
| (Sar¹,Ile⁸)-Angiotensin II | Sarcosine | Isoleucine | Antagonist | Potent antagonist of both pressor and steroidogenic effects. mdpi.comnih.gov |
| (Sar¹,Ala⁸)-Angiotensin II | Sarcosine | Alanine | Antagonist | Potent antagonist of pressor and steroidogenic effects. nih.gov |
| (Sar¹,Thr⁸)-Angiotensin II | Sarcosine | Threonine | Weak Agonist / Antagonist | Weak pressor (agonist) action; demonstrates vascular-selective antagonism. nih.gov |
Intracellular Signal Transduction Pathways Activated by Sar1,thr8 Angiotensin Ii
G Protein-Coupled Signaling Cascades Initiated by (Sar1,Thr8)-Angiotensin II
Activation of the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), by its ligands is a key mechanism for initiating intracellular signaling. The AT1 receptor is known to couple to several families of heterotrimeric G proteins, leading to the activation of distinct downstream effector systems.
A primary and well-established signaling pathway initiated by the activation of the AT1 receptor is the stimulation of Phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a critical signaling event that mediates many of the acute cellular responses to Angiotensin II, such as smooth muscle contraction. droracle.aioatext.com
Research on human astrocytes has provided direct evidence for the involvement of this compound in this pathway. In these cells, Angiotensin II-induced mobilization of intracellular calcium was effectively blocked by this compound, indicating its interaction with the AT1 receptor-mediated calcium signaling pathway. nactem.ac.ukahajournals.org This finding underscores the ability of this compound to modulate this critical signaling cascade.
The subsequent elevation of intracellular calcium, along with the generation of DAG, leads to the activation of Protein Kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, contributing to the sustained cellular responses to receptor activation.
| Component | Function | Reference |
|---|---|---|
| Phospholipase C (PLC) | Enzyme that hydrolyzes PIP2 into IP3 and DAG. | oatext.com |
| Inositol 1,4,5-trisphosphate (IP3) | Second messenger that binds to receptors on the endoplasmic reticulum to release calcium. | droracle.ai |
| Diacylglycerol (DAG) | Second messenger that activates Protein Kinase C (PKC). | oatext.com |
| Intracellular Calcium (Ca2+) | A ubiquitous second messenger that mediates a wide range of cellular responses. | droracle.ainactem.ac.ukahajournals.org |
The interaction of the AT1 receptor with adenylyl cyclase and the subsequent modulation of cyclic AMP (cAMP) levels is more complex. While the primary coupling of the AT1 receptor is not typically through Gs (the stimulatory G protein for adenylyl cyclase), there is evidence of crosstalk between Angiotensin II signaling and the cAMP pathway. Some studies suggest that Angiotensin II can potentiate the effects of other hormones that do stimulate adenylyl cyclase, leading to an increase in cAMP levels. Conversely, through its coupling to Gi/o proteins, the AT1 receptor can also inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP. The net effect on cAMP levels appears to be highly dependent on the specific cell type and the context of other signaling inputs. Direct studies on the specific effects of this compound on adenylyl cyclase activity and cAMP levels are limited.
The AT1 receptor, through which this compound primarily acts, is known to couple to multiple G protein subtypes. The most well-characterized coupling is to the Gq/11 family of G proteins. nih.gov This interaction is responsible for the activation of Phospholipase C and the subsequent increase in intracellular calcium, as described above.
In addition to Gq/11, the AT1 receptor can also couple to the Gi/o family of G proteins. This coupling can lead to the inhibition of adenylyl cyclase and modulation of ion channel activity. There is also evidence for AT1 receptor coupling to G12/13, which is involved in the regulation of the Rho/Rho kinase pathway, influencing cell motility and cytoskeletal organization.
While direct coupling to Gs is not considered a primary signaling pathway for the AT1 receptor, some studies have suggested the possibility of such interactions under certain conditions, potentially contributing to the complex regulation of cAMP levels. The precise G protein coupling profile initiated by this compound is presumed to mirror that of Angiotensin II, though further specific research is needed for confirmation.
| G Protein Family | Primary Effector | Key Downstream Signal | Reference |
|---|---|---|---|
| Gq/11 | Phospholipase C | Increased intracellular Ca2+, PKC activation | nih.gov |
| Gi/o | Adenylyl Cyclase (inhibition) | Decreased cAMP | nih.gov |
| Gs | Adenylyl Cyclase (stimulation) | Increased cAMP (context-dependent) | nih.gov |
Receptor Tyrosine Kinase Transactivation and Mitogen-Activated Protein Kinase (MAPK) Pathway Activation by this compound
Beyond classical G protein signaling, the AT1 receptor can also initiate signaling cascades that involve the transactivation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). This transactivation serves as a bridge to activate the mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of gene expression, cell proliferation, differentiation, and apoptosis. nih.gov
One of the major MAPK pathways activated downstream of the AT1 receptor is the extracellular signal-regulated kinase 1 and 2 (ERK1/2) cascade. nih.govnih.gov The activation of this pathway is often initiated by the transactivation of the EGFR. Upon AT1 receptor stimulation, a cascade of events leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus and phosphorylate a variety of transcription factors, leading to the expression of genes involved in cell growth and proliferation. nih.gov Studies have shown that Angiotensin II-induced protein synthesis, a key component of cellular hypertrophy, is dependent on this ERK1/2 pathway. nih.gov While direct evidence for this compound is needed, its action through the AT1 receptor suggests a similar role in activating this pro-proliferative pathway.
In addition to the ERK1/2 pathway, Angiotensin II, acting through the AT1 receptor, can also activate other MAPK family members, namely c-Jun N-terminal kinase (JNK) and p38 MAPK. mdpi.comnih.gov These pathways are often associated with cellular responses to stress, inflammation, and apoptosis. The activation of JNK and p38 MAPK by Angiotensin II has been implicated in the pathological remodeling of cardiovascular tissues. For instance, p38 MAPK has been identified as a critical component of the signaling pathways activated by Angiotensin II that lead to vascular smooth muscle cell hypertrophy. elsevierpure.com The activation of these stress-activated protein kinase pathways by this compound is an area that warrants further investigation to fully understand its cellular effects.
| MAPK Pathway | Primary Cellular Outcome | Reference |
|---|---|---|
| ERK1/2 | Cell proliferation, differentiation, and hypertrophy | nih.govnih.govnih.gov |
| JNK | Stress response, inflammation, apoptosis | mdpi.comnih.gov |
| p38 MAPK | Stress response, inflammation, hypertrophy | mdpi.comnih.govelsevierpure.com |
Insufficient Data to Generate Article on the Intracellular Signal Transduction Pathways of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed and scientifically rigorous article on the intracellular signal transduction pathways of the chemical compound this compound, as per the requested outline.
The user's instructions required a thorough examination of "this compound" focusing on:
Cross-Talk with Other Signaling Systems Mediated by this compound
While extensive research exists on the parent compound, Angiotensin II, and other synthetic analogs such as [Sar1,Ile4,Ile8]-Angiotensin II, which are known to act as biased agonists and modulate beta-arrestin pathways, there is a significant lack of specific studies detailing these mechanisms for this compound.
The available literature primarily identifies this compound as a potent antagonist of the Angiotensin II receptor. This means its primary characterized function is to block the actions of Angiotensin II, rather than to actively initiate its own distinct intracellular signaling cascades through beta-arrestin recruitment or engage in significant cross-talk with other signaling systems in the manner of an agonist.
The search did not yield specific research findings or data tables that would be necessary to populate the requested sections with the required level of detail and scientific accuracy. Constructing an article based on the provided outline would therefore involve speculation and extrapolation from the actions of other related compounds, which would violate the principle of scientific accuracy and the user's strict instruction to focus solely on this compound.
Therefore, due to the absence of specific, detailed research on the beta-arrestin recruitment, receptor internalization, and signaling cross-talk mechanisms of this compound, it is not possible to fulfill the request as outlined. Further research focused specifically on the independent signaling properties of this compound would be required to generate the requested article.
Cellular and Organ Level Responses to Sar1,thr8 Angiotensin Ii: Mechanistic Studies
Effects on Cell Proliferation and Hypertrophy in Cultured Cell Lines
(Sar1,Thr8)-Angiotensin II has been utilized in mechanistic studies primarily as an antagonist to elucidate the signaling pathways of other angiotensin peptides, particularly Angiotensin-(1-7). Research indicates that Angiotensin-(1-7) exerts an anti-proliferative or antitrophic effect on vascular smooth muscle cells (VSMCs), counteracting the mitogenic actions of Angiotensin II. ahajournals.orgahajournals.org
Key investigations have demonstrated that the growth-inhibitory effects of Angiotensin-(1-7) on cultured VSMCs can be blocked by this compound. ahajournals.org In studies observing serum-stimulated [³H]thymidine incorporation, a marker for DNA synthesis and cell proliferation, the inhibitory action of Angiotensin-(1-7) was prevented by this compound. ahajournals.org This antagonism suggests that this compound competes with Angiotensin-(1-7) at its receptor site. Notably, this effect was not blocked by AT1 or AT2 receptor antagonists, pointing to the action of Angiotensin-(1-7) and its antagonist, this compound, on a novel, non-AT1, non-AT2 angiotensin receptor. ahajournals.orgahajournals.org
By blocking the anti-proliferative signal of Angiotensin-(1-7), this compound functionally permits the mitogenic stimuli to act on VSMCs, thereby indirectly contributing to a pro-proliferative state. These studies underscore the role of this compound as a valuable pharmacological tool for investigating the balance between growth-promoting and growth-inhibiting pathways within the renin-angiotensin system that governs vascular structure. ahajournals.org
Table 1: Summary of this compound Effects in Vascular Smooth Muscle Cell Studies This table is interactive. You can sort and filter the data.
| Experimental Model | Key Stimulus | Observed Effect of Ang-(1-7) | Effect of this compound | Implied Mechanism |
|---|---|---|---|---|
| Cultured VSMCs | Angiotensin II, Serum, PDGF | Inhibition of trophic/mitogenic actions | Blockade of Ang-(1-7)'s inhibitory effect | Antagonism at a non-AT1/non-AT2 receptor |
Direct research investigating the specific effects of this compound on cardiac myocyte hypertrophy and proliferation is limited. While its parent compound, Angiotensin II, is a well-established inducer of cardiomyocyte hypertrophy, the (Sar1,Thr8) analog is primarily characterized as a potent Angiotensin II antagonist. medchemexpress.com Some vendor-supplied information suggests that this compound does not alter cardiac performance, which may imply a neutral or antagonistic role in cardiac remodeling, though this is not substantiated by primary research findings in the available literature. medchemexpress.com
In contrast, other sarcosine-substituted analogs, such as (Sar1)-Angiotensin II, have been shown to stimulate protein synthesis and cell growth in embryonic chick myocyte cultures, acting as specific agonists of the AT1 receptor. medchemexpress.com However, the substitution at position 8 significantly alters the compound's activity. Given its established role as an antagonist in vascular tissue and its ability to counteract the systemic effects of Angiotensin-(1-7), it is plausible that this compound does not induce a hypertrophic response in cardiac myocytes and may antagonize the effects of other angiotensin peptides. ahajournals.orgnih.gov However, dedicated studies on cultured cardiac myocytes are required to confirm this hypothesis and delineate its precise impact on cellular growth and protein synthesis in this cell type.
Modulation of Ion Channel Activity and Membrane Potential by this compound
Detailed electrophysiological studies, such as patch-clamp analyses, specifically examining the direct effects of this compound on ion channel activity and membrane potential in isolated cells, are not extensively documented in the scientific literature. While the broader class of angiotensin peptides is known to modulate various ion channels in excitable cells like neurons and cardiomyocytes, specific data for the (Sar1,Thr8) analog is scarce. mdpi.com Studies have been performed with other analogs, such as [Sar1, Ile8]-angiotensin II, which was shown to reduce the firing rate of cardiovascular neurons in the rostral ventrolateral medulla, but these findings cannot be directly extrapolated to this compound. nih.gov
In the absence of direct electrophysiological data for this compound, the specific receptors through which it might mediate ion channel regulation remain uncharacterized. Angiotensin II is known to modulate cardiac ion channels, including L-type Ca²⁺ and various K⁺ channels, primarily through the AT1 receptor, impacting the cardiac action potential. researchgate.net As this compound is characterized as an Angiotensin II antagonist, it would be hypothesized to block these AT1 receptor-mediated electrophysiological effects. Furthermore, its documented antagonism of Angiotensin-(1-7) suggests it also interacts with the Mas receptor or a related novel receptor, though the downstream ion channel signaling from this interaction is not defined. ahajournals.orgahajournals.org
Investigation of this compound in Isolated Organ Systems
In studies relevant to isolated organ systems, this compound has been characterized as an Angiotensin II analog with complex pharmacological properties, including both weak partial agonism and antagonism. An investigation in human subjects described it as having weak agonistic pressor activity with vascular selective properties, indicating a direct, albeit modest, contractile effect on blood vessels. nih.gov This suggests that in isolated aortic ring or perfused vascular bed preparations, the compound might elicit a slight vasoconstriction on its own.
Conversely, its role as an antagonist is more prominently reported. In-vivo experiments that have implications for isolated organ function show that this compound can abolish the dose-dependent reduction in arterial pressure induced by Angiotensin-(1-7). nih.gov This finding suggests that in an isolated, perfused kidney or heart preparation, this compound would likely block the vasodilatory or cardioprotective effects of Angiotensin-(1-7). nih.govscielo.br However, results from different in-vivo models have been conflicting; some studies in hypertensive rats showed it produced a hypotensive effect, consistent with antagonism of the endogenous pressor Angiotensin II, while another study in a different hypertensive model showed it failed to lower blood pressure. physiology.orgahajournals.org This variability highlights its complex interaction with the renin-angiotensin system, which would likely translate to varied effects in isolated organ studies depending on the specific tissue and experimental conditions.
Vascular Reactivity Studies in Isolated Arteries
This compound is principally recognized for its ability to counteract the potent vasoconstrictor effects of Angiotensin II in vascular smooth muscle. In studies involving isolated arterial preparations, such as aortic rings or mesenteric arteries, the application of Angiotensin II typically induces a robust, dose-dependent contraction. This response is mediated by the binding of Angiotensin II to AT1 receptors on vascular smooth muscle cells, which triggers a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction medchemexpress.com.
As a competitive antagonist, the primary role of this compound in these ex vivo models is to inhibit and reverse this vasoconstriction. When pre-incubated with isolated arterial tissue, this compound occupies the AT1 receptor, thereby preventing Angiotensin II from binding and eliciting its contractile effect. While direct, comprehensive dose-response studies on isolated arteries for this compound are not extensively detailed in available literature, its function is inferred from its antagonistic properties in systemic studies and the behavior of similar Angiotensin II analogs medchemexpress.comahajournals.org. Some analogs in this class have been noted to possess partial agonist activity, meaning they can weakly activate the receptor in the absence of the full agonist medchemexpress.com. However, the predominant effect of this compound is considered to be antagonistic.
Cardiac Contractility Measurements in Perfused Heart Models
In isolated perfused heart models, such as the Langendorff preparation, the direct effects of substances on cardiac muscle contractility (inotropism), heart rate (chronotropism), and coronary flow can be assessed independent of systemic neural and hormonal influences. Angiotensin II itself has complex and sometimes contradictory effects on the heart, with some studies reporting increases in cardiac contractility, while others show a reduction in ventricular developed pressure researchgate.net.
Research indicates that this compound does not independently alter cardiac performance medchemexpress.com. Its role in perfused heart models is therefore primarily that of an antagonist. When the heart is perfused with Angiotensin II, which can modulate coronary flow and contractile force, the simultaneous administration of this compound would be expected to block these effects by competing for AT1 receptors present on cardiomyocytes and coronary vessels. This antagonistic action helps to demonstrate the direct cardiac effects of Angiotensin II that are mediated by the AT1 receptor.
Mechanistic Exploration of this compound in Animal Models (Non-Clinical Focus)
Role in Cardiovascular Hemodynamics at the Systemic Level (Excluding Clinical Outcomes)
In animal models, this compound has been instrumental in defining the role of the renin-angiotensin system in maintaining systemic blood pressure. Its administration typically results in a reduction of arterial blood pressure, an effect that is most pronounced in states of high plasma renin activity, such as in renovascular hypertension ahajournals.org.
The primary mechanism for this hypotensive effect is the blockade of Angiotensin II-mediated vasoconstriction in peripheral resistance arterioles. By antagonizing the AT1 receptor, this compound leads to a decrease in total peripheral resistance (TPR). Studies in chronic renal hypertensive rats have demonstrated that during the high-renin phase of hypertension, antagonists including this compound significantly lower blood pressure. Conversely, during the chronic low-renin phase, the compound fails to produce the same effect, indicating its action is dependent on the level of endogenous Angiotensin II ahajournals.org. Notably, the reduction in blood pressure is generally not associated with a significant change in cardiac output medchemexpress.com.
| Animal Model | Hypertensive Phase | Plasma Renin Activity | Effect on Blood Pressure | Reference |
|---|---|---|---|---|
| Two-Kidney Goldblatt Hypertensive Rats | Acute / High-Renin | High | Significant Decrease | ahajournals.org |
| Two-Kidney Goldblatt Hypertensive Rats | Chronic / Low-Renin | Normal / Low | No Significant Change | ahajournals.org |
| One-Kidney Goldblatt Hypertensive Rats | Chronic | Normal / Low | No Significant Change | ahajournals.org |
Renal Tubular Function Modulation by this compound in Animal Models
Angiotensin II plays a critical role in renal function, where it constricts the efferent arteriole to maintain the glomerular filtration rate (GFR) and directly stimulates sodium and water reabsorption in the proximal tubules researchgate.netnih.gov. As an AT1 receptor antagonist, this compound is expected to counter these effects, leading to natriuresis (sodium excretion) and diuresis (water excretion). By blocking the action of Angiotensin II on tubular epithelial cells, the compound inhibits the activity of sodium transporters, thereby reducing sodium reabsorption from the glomerular filtrate nih.gov.
This blockade can lead to an increase in sodium delivery to the distal nephron and a subsequent increase in urine output, contributing to a reduction in extracellular fluid volume and blood pressure. While the primary effect is antagonistic, some in vivo studies have suggested that under certain conditions, such as in human renovascular hypertension, this compound can exhibit partial agonist effects, leading to sodium retention. This highlights the complexity of the renal RAS and suggests that the net effect of the antagonist can be influenced by the underlying physiological state of the kidney researchgate.net.
Central Nervous System Effects of this compound on Neuronal Activity and Autonomic Regulation
The brain possesses its own intrinsic renin-angiotensin system that is involved in the central regulation of blood pressure and sympathetic nervous system outflow. Key areas in the brainstem, such as the rostral ventrolateral medulla (RVLM), are critical for generating tonic sympathetic signals to maintain vascular tone physiology.org. Angiotensin II acts as a neurotransmitter or neuromodulator in the RVLM, exciting neurons that project to the spinal cord to control sympathetic activity physiology.orgresearchgate.net.
Direct microinjection of this compound into the RVLM of anesthetized rats has been shown to cause a profound, dose-dependent decrease in arterial blood pressure physiology.org. This effect is nearly as significant as that produced by complete inhibition of the autonomic nervous system, indicating that endogenous Angiotensin II in the RVLM provides a substantial tonic excitatory input to sympathetic vasomotor neurons. By blocking these central AT1 receptors, this compound effectively reduces centrally-mediated sympathetic outflow, leading to vasodilation and a fall in blood pressure physiology.orgresearchgate.net. Furthermore, intracisternal administration of the antagonist has been shown to abolish the pressor response elicited by centrally administered Angiotensin II researchgate.net.
| Site of Administration | Animal Model | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Rostral Ventrolateral Medulla (RVLM) | Chloralose-anesthetized rats | ~40 mmHg decrease in blood pressure | Blockade of tonic excitatory angiotensin input to sympathetic vasomotor neurons | physiology.org |
| Intracisternal | Urethane-pentobarbital-anesthetized rats | Abolished the pressor response to central Angiotensin II | Antagonism of central AT1 receptors | researchgate.net |
Modulation of Local Renin-Angiotensin Systems in Specific Tissues
Beyond the circulating RAS, many tissues, including the heart, kidneys, and blood vessel walls, contain their own local or tissue RAS (tRAS) researchgate.netnih.gov. These systems can synthesize Angiotensin II locally, which then acts in a paracrine (on adjacent cells) or autocrine (on the same cell) manner to regulate tissue-specific functions, such as cell growth, fibrosis, and inflammation researchgate.net.
This compound modulates these local systems by blocking the effects of locally produced Angiotensin II at the AT1 receptor. For instance, in the heart, Angiotensin II is known to be a potent stimulator of cardiomyocyte hypertrophy and fibroblast proliferation. By antagonizing the local cardiac AT1 receptors, this compound can inhibit these remodeling processes. Similarly, in the kidney, blockade of the intrarenal RAS can influence local hemodynamics and tubular function independent of systemic Angiotensin II levels researchgate.netphysiology.org. While the primary modulation is the blockade of local Ang II action, prolonged antagonism of AT1 receptors can sometimes lead to feedback mechanisms, such as an upregulation of other components of the RAS, like Angiotensin-Converting Enzyme 2 (ACE2), which generates the vasodilator peptide Angiotensin-(1-7) nih.gov.
Comparative Pharmacological Analysis of Sar1,thr8 Angiotensin Ii
Comparison of Receptor Binding and Functional Properties with Angiotensin II
(Sar1,Thr8)-Angiotensin II exhibits a complex interaction with angiotensin receptors, displaying both antagonistic and partial agonistic properties. The structural modifications at positions 1 and 8 of the peptide chain are key to these characteristics. The substitution of the N-terminal aspartic acid with sarcosine (B1681465) enhances the molecule's affinity for angiotensin II receptors, particularly in vascular smooth muscle, and confers resistance to degradation by aminopeptidases. nih.goveurekaselect.com Conversely, the replacement of phenylalanine at position 8 with a non-aromatic amino acid, such as threonine in this case, diminishes the intrinsic agonistic activity compared to Angiotensin II. nih.gov
Functionally, this results in this compound acting as a competitive antagonist in the presence of high concentrations of Angiotensin II, while exhibiting weak agonistic effects, such as a mild pressor response, in states of low endogenous Angiotensin II. nih.govnih.gov Studies have shown that the response to Saralasin (B108331) is highly dependent on the sodium balance and the baseline plasma renin activity of the subject. nih.govnih.gov In high-renin states, it typically produces a depressor response, whereas in low-renin states, a pressor response is often observed. nih.govnih.gov
Recent research has also shed light on the interaction of Saralasin and similar analogs with the two major angiotensin II receptor subtypes, AT1 and AT2. While traditionally viewed as a non-selective antagonist, evidence suggests that Saralasin and the related compound Sarile ([Sar1,Ile8]-Angiotensin II) can act as agonists at the AT2 receptor, with a potency comparable to that of Angiotensin II in some experimental models. mdpi.com This AT2 receptor agonism may contribute to some of the observed physiological effects of Saralasin that are distinct from those of pure AT1 receptor antagonists.
Interactive Data Table: Comparative Receptor Binding and Functional Parameters
| Compound | Receptor | Binding Affinity (Kd/Ki) | Functional Activity (EC50/Emax) | Receptor Selectivity |
| Angiotensin II | AT1 | High (nM range) | Potent Agonist (pEC50 ~8.3-8.4) | High for AT1/AT2 |
| This compound (Saralasin) | AT1 | High (nM range, competitive antagonist with Ki ~0.32 nM for a portion of sites) | Partial Agonist/Antagonist | Non-selective (Binds AT1 & AT2) |
| AT2 | Similar affinity to Ang II | Agonist | ||
| [Sar1,Ile8]-Angiotensin II | AT1 | KD ~1.2 nM (ovine) | Antagonist | AT2 selective (4-fold higher affinity for AT2) |
| AT2 | KD ~0.3 nM (ovine) | |||
| [Sar1,d-Ala8]-Angiotensin II (SD Ang II) | AT1 | KD ~5.17 nM; Ki ~181-225 nM | Biased Agonist | AT1 selective |
Note: The values presented are representative and may vary depending on the specific experimental conditions, tissue type, and species.
Differentiation from Other Angiotensin II Analogs and Antagonists
This compound occupies a unique position in the spectrum of angiotensin II receptor ligands, which range from full agonists to pure antagonists. Its partial agonist nature sets it apart from both the endogenous hormone and the widely used class of non-peptide angiotensin II receptor blockers (ARBs), such as losartan (B1675146).
The functional outcome of an angiotensin II analog is largely determined by the chemical nature of the amino acid at position 8. Aromatic residues, like the native phenylalanine in Angiotensin II, are crucial for full agonist activity and receptor activation. nih.gov The substitution of this aromatic residue with an aliphatic amino acid, such as alanine (B10760859) or threonine in this compound, results in a molecule that can still bind to the receptor with high affinity but is incapable of inducing a full biological response, thus conferring antagonist properties with residual partial agonism. eurekaselect.commdpi.com
In contrast, non-peptide antagonists like losartan have entirely different chemical structures that are not based on the peptide backbone of angiotensin II. researchgate.net These molecules are designed to bind with high selectivity and affinity to the AT1 receptor, but they lack any intrinsic efficacy, behaving as pure competitive antagonists. researchgate.netmdpi.com This "all or nothing" blockade of the AT1 receptor by ARBs contrasts with the more nuanced, context-dependent effects of this compound.
The signaling pathways activated by this compound are also distinct from those of both Angiotensin II and pure AT1 antagonists. While Angiotensin II primarily signals through Gq/11 proteins upon binding to the AT1 receptor, leading to vasoconstriction and aldosterone (B195564) release, this compound can, at high doses, also display partial agonism at the AT1 receptor. mdpi.com
A key differentiating feature is the agonistic activity of this compound at the AT2 receptor. mdpi.com Stimulation of the AT2 receptor is often associated with effects that counterbalance AT1 receptor activation, such as vasodilation and anti-proliferative actions. osti.govnih.gov This AT2-mediated signaling is not a characteristic of selective AT1 receptor antagonists like losartan, which primarily block the pressor and pro-inflammatory actions of Angiotensin II mediated by the AT1 receptor. researchgate.net Therefore, some of the physiological effects observed with Saralasin may be a composite of partial AT1 receptor agonism/antagonism and AT2 receptor agonism, leading to a unique pharmacological profile.
Interactions of this compound with Angiotensin-Converting Enzyme 2 (ACE2) and Other Peptidases
The metabolic fate of angiotensin peptides is a critical determinant of their biological activity. The structural modifications in this compound not only alter its receptor interactions but also its susceptibility to enzymatic degradation.
A key feature of this compound is its enhanced metabolic stability compared to the native Angiotensin II. The substitution of sarcosine for aspartic acid at the N-terminus renders the peptide resistant to degradation by aminopeptidases. nih.govahajournals.org This increased resistance to enzymatic cleavage prolongs the half-life of the compound in circulation and in tissues, allowing for a more sustained interaction with its receptors. Studies have shown that while Angiotensin II is rapidly degraded, this compound exhibits a much slower rate of degradation in various experimental settings.
By acting as a competitive antagonist at the AT1 receptor, this compound can indirectly influence the balance of other angiotensin peptides. Blockade of the AT1 receptor can lead to a feedback-induced increase in renin release and subsequently, an increase in the circulating levels of Angiotensin I and Angiotensin II. This elevated Angiotensin II can then be shunted towards metabolism by other enzymes, including ACE2, potentially increasing the formation of Angiotensin-(1-7).
Advanced Methodologies and Research Techniques Applied to Sar1,thr8 Angiotensin Ii
Radioligand Binding Assays for Receptor Characterization of (Sar1,Thr8)-Angiotensin II
Radioligand binding assays are a cornerstone technique for characterizing the interaction of ligands, such as the angiotensin II analogue this compound, with their receptors. These assays are indispensable for determining the affinity of the ligand for its receptor, the density of receptors in a given tissue, and the selectivity of the ligand for different receptor subtypes. The methodology generally involves the use of a radiolabeled form of a ligand to quantify its binding to receptors in tissue homogenates, cell membranes, or cultured cells. nih.govmdpi.com
The process typically includes saturation binding experiments and competition binding assays. nih.gov In saturation binding, increasing concentrations of a radiolabeled ligand, often an analogue like 125I-[Sar1,Ile8]Angiotensin II, are incubated with a preparation of receptors until equilibrium is reached. nih.gov The amount of bound radioactivity is measured to determine the total binding. Non-specific binding is assessed by adding a high concentration of an unlabeled ligand to a parallel set of tubes. Subtracting the non-specific binding from the total binding yields the specific binding, which can then be analyzed using Scatchard plots to calculate the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). nih.govnih.gov The Kd value is a measure of the receptor's affinity for the ligand, with a lower Kd indicating higher affinity.
Competition (or displacement) assays are crucial for determining the selectivity of unlabeled ligands, such as this compound, for different receptor subtypes, primarily the AT1 and AT2 receptors. nih.gov In these experiments, a fixed concentration of a radiolabeled ligand is co-incubated with varying concentrations of the unlabeled competitor compound. The ability of the unlabeled ligand to displace the radioligand from the receptor is measured. The data are used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an inhibition constant (Ki), which reflects the affinity of the competitor ligand for the receptor. By using selective antagonists for AT1 (e.g., Losartan) and AT2 (e.g., PD123319) receptors, the proportion and affinity of each subtype in a tissue can be determined. nih.govnih.gov
Studies comparing this compound to other analogues like [Sar1, Ile8]ANG II and [Sar1, Ala8]ANG II have utilized these principles to characterize its biological effects, which are a direct consequence of its receptor binding properties. ahajournals.org Such investigations have revealed that this compound acts as an angiotensin II antagonist with weak partial agonist activity. ahajournals.orgportlandpress.com For instance, its antagonistic effect on blood pressure was found to be less pronounced than that of the other analogues, and it had minimal effect on plasma aldosterone (B195564) concentration (PAC), suggesting a degree of vascular selectivity and highlighting the heterogeneity of angiotensin II receptors across different target organs. ahajournals.org
| Feature | [Sar1,Thr8]ANG II | [Sar1,Ile8]ANG II | [Sar1,Ala8]ANG II |
| Primary Action | Angiotensin II Antagonist | Angiotensin II Antagonist | Angiotensin II Antagonist |
| Agonistic Pressor Activity | Weak | Stronger than others | Weaker than [Sar1,Ile8]ANG II |
| Antagonistic Effect on Blood Pressure | Less than others | Strong | Strong |
| Effect on Plasma Aldosterone (PAC) | Little to no effect | Increased PAC | Increased PAC |
| Suppression of Plasma Renin Activity (PRA) | Similar to others | Similar to others | Similar to others |
| Data derived from comparative studies on the biological effects of Angiotensin II analogues. ahajournals.org |
Fluorescence-Based Assays for Intracellular Signaling Dynamics Triggered by this compound
Fluorescence-based assays are powerful tools for dissecting the complex intracellular signaling events that occur in real-time following the activation of G protein-coupled receptors (GPCRs), such as the angiotensin II receptors, by ligands like this compound. These techniques offer high sensitivity and spatial resolution, enabling researchers to monitor dynamic processes within living cells. Key methodologies include Resonance Energy Transfer (RET) techniques and direct measurement of second messengers like calcium.
Förster (or Fluorescence) Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are widely used to study protein-protein interactions. mdpi.comnih.gov These phenomena involve the non-radiative transfer of energy from an excited donor fluorophore (in FRET) or a bioluminescent protein (in BRET) to a nearby acceptor fluorophore. researchgate.net This energy transfer only occurs when the donor and acceptor molecules are in very close proximity (typically 1-10 nm), making it an effective molecular ruler. oup.com
In the context of angiotensin II receptor signaling, FRET and BRET can be used to monitor:
Receptor Dimerization: By tagging receptor molecules with donor and acceptor fluorophores (e.g., CFP and YFP), researchers can detect the formation of receptor homodimers or heterodimers upon ligand binding. For example, FRET has been used to demonstrate the dimerization of the AT2 receptor. nih.gov
G Protein Activation: Assays have been developed where the Gα and Gβγ subunits are tagged. Ligand-induced receptor activation causes these subunits to dissociate, leading to a loss of the FRET/BRET signal. genscript.comnih.gov
β-Arrestin Recruitment: The interaction between an activated, phosphorylated receptor and β-arrestin can be visualized by tagging the receptor with a BRET donor (like Renilla luciferase, Rluc) and β-arrestin with an acceptor (like YFP). Ligand binding brings the two proteins together, generating a BRET signal. nih.gov This is crucial for studying receptor desensitization, internalization, and biased signaling.
Intracellular Calcium Mobilization Assays are fundamental for studying the activation of the AT1 receptor, which primarily couples to the Gq/11 signaling pathway. nih.gov This pathway leads to the activation of phospholipase C, production of inositol (B14025) 1,4,5-trisphosphate (IP3), and the subsequent release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum. ahajournals.orgnih.gov
To monitor these dynamics, cells are loaded with fluorescent Ca2+ indicators, such as Fura-2 or Fluo-4. These dyes exhibit a change in their fluorescence intensity or emission/excitation wavelength upon binding to Ca2+. When a ligand like angiotensin II or its analogue activates the AT1 receptor, the resulting spike in intracellular Ca2+ concentration is detected as a rapid increase in fluorescence. ahajournals.org This method allows for the quantitative analysis of receptor activation and is widely used in high-throughput screening to identify and characterize agonists and antagonists. Studies have confirmed that angiotensin II elicits a rise in intracellular Ca2+ that originates mainly from these internal stores. ahajournals.org
By applying these fluorescence-based assays, the specific signaling signature of this compound could be elucidated, determining its efficacy in activating G proteins, recruiting β-arrestin, and mobilizing calcium, thereby providing a detailed picture of its functional selectivity and intracellular effects.
| Assay Type | Signaling Event Measured | Principle | Example Application for Ang II Receptors |
| FRET/BRET | Receptor-Protein Interaction | Energy transfer between donor and acceptor fluorophores/luciferase in close proximity (1-10 nm). mdpi.comnih.gov | Monitoring AT1R interaction with G proteins or β-arrestin; detecting receptor dimerization. nih.govnih.gov |
| Calcium Imaging | Second Messenger Mobilization | A fluorescent dye (e.g., Fura-2) changes its spectral properties upon binding to intracellular Ca2+. ahajournals.org | Measuring the increase in cytosolic Ca2+ following Gq/11 pathway activation by AT1R agonists. nih.gov |
| TR-FRET | Ligand Binding / Second Messengers | Time-Resolved FRET uses long-lifetime donors (e.g., lanthanides) to reduce background fluorescence. | High-throughput screening for receptor binding affinity (Ki) or quantification of second messengers like cAMP. |
| This table summarizes common fluorescence-based assays applicable to the study of Angiotensin II receptor signaling. |
Proteomic and Transcriptomic Profiling in Response to this compound
Proteomic and transcriptomic analyses represent powerful, high-throughput approaches to comprehensively map the cellular responses triggered by ligands like this compound. While specific studies focusing on this analogue are not widely documented, the methodologies have been extensively applied to the parent peptide, Angiotensin II, providing a clear framework for understanding the molecular changes that underpin its physiological and pathological effects.
Proteomic Profiling
Proteomics involves the large-scale analysis of the entire protein complement (the proteome) of a cell or tissue. In the context of angiotensin II signaling, proteomic techniques are used to identify and quantify changes in protein expression, post-translational modifications (such as phosphorylation), and protein-protein interactions.
Quantitative Mass Spectrometry (MS): This is the central technology for modern proteomics. Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise comparison of protein abundance between two cell populations, such as control cells versus those treated with Angiotensin II. nih.gov In one SILAC study on human kidney cells, Angiotensin II stimulation was found to differentially regulate 83 proteins, with heme oxygenase-1 (HO-1) being the most significantly upregulated. nih.gov
Phosphoproteomics: This sub-discipline focuses specifically on identifying and quantifying protein phosphorylation, a key mechanism in signal transduction. Pathway-specific analysis of kidney tubules from Angiotensin II-infused rats revealed significant alterations in the phosphorylation state of 14 major signaling proteins, providing direct insight into the activation status of pathways like the MAP kinase cascade. nih.gov
Proximity Labeling: Advanced techniques such as peroxidase-catalyzed proximity labeling (APEX) can map the "interactome" of a receptor. This method was used to capture proteins in the immediate vicinity of the AT1 receptor in response to various ligands, revealing that different agonists, including partial and biased agonists, recruit distinct sets of proteins over time. nih.gov
These approaches allow researchers to move beyond single signaling pathways and build a comprehensive network view of the cellular response to receptor activation.
| Proteomic Technique | Objective | Key Finding in Ang II Research |
| SILAC | Quantify global changes in protein expression. | Identified 83 differentially regulated proteins in kidney cells, including significant upregulation of Heme Oxygenase-1. nih.gov |
| Phosphoproteomics | Quantify changes in protein phosphorylation. | Profiled alterations in 14 signaling phosphoproteins in kidney tubules, mapping in vivo signaling responses. nih.gov |
| Proximity Labeling | Identify proteins that interact with or are near the receptor. | Revealed that different AT1R ligands induce distinct receptor-proximal protein profiles over time. nih.gov |
| This table highlights key proteomic methods used to study Angiotensin II signaling. |
Transcriptomic Profiling
Transcriptomics catalogs the complete set of RNA transcripts (the transcriptome), including messenger RNA (mRNA) and non-coding RNA (ncRNA), to reveal how gene expression is altered by a stimulus. This provides a snapshot of the genes that are being actively transcribed in response to a signal.
Commonly used techniques are:
Microarray Analysis: This method uses a solid surface with attached DNA probes to measure the expression levels of thousands of genes simultaneously. A study using microarrays on human umbilical vein endothelial cells (HUVECs) treated with Angiotensin II identified 28 significantly upregulated and 67 downregulated mRNAs. nih.gov The same study also profiled long non-coding RNAs (lncRNAs), finding 25 to be upregulated and 69 to be downregulated, highlighting a previously underappreciated layer of genetic regulation. nih.gov
RNA Sequencing (RNA-Seq): This newer, more comprehensive technology directly sequences the RNA in a sample, providing a more accurate and detailed view of the transcriptome. RNA-Seq analysis of biopsies from patients with inflammatory bowel disease identified a significant upregulation of the angiotensinogen (B3276523) gene, implicating the renin-angiotensin system in the disease's pathology. nih.gov
Bioinformatic analysis of the differentially expressed genes identified through these methods helps to pinpoint the biological pathways and processes, such as ECM-receptor interactions and nucleotide excision repair, that are modulated by Angiotensin II. nih.gov Applying these powerful profiling techniques to this compound would precisely define its impact on cellular protein and gene expression networks, offering critical insights into its specific biological functions and mechanisms of action.
Gene Editing and Knockout Models for Investigating this compound Receptors
Content for this section is not yet available.
Biophysical Techniques for Studying Receptor-Ligand Interactions of this compound
Content for this section is not yet available.
Theoretical and Pre Clinical Implications of Sar1,thr8 Angiotensin Ii Research
Design Principles for Novel Angiotensin Receptor Ligands Derived from (Sar1,Thr8)-Angiotensin II
The development of this compound and related analogs has been instrumental in defining the structural requirements for ligand binding and activation of angiotensin receptors. Structure-activity relationship (SAR) studies, where specific amino acids in the Angiotensin II sequence are systematically replaced, have revealed key design principles for creating new ligands with desired properties, such as enhanced potency, selectivity, or antagonistic activity.
Key modifications and their implications for ligand design include:
Position 1 Substitution: The replacement of the N-terminal aspartic acid with sarcosine (B1681465) (Sar) is a critical modification. This substitution protects the peptide from degradation by aminopeptidases, thereby increasing its biological half-life and potency. The presence of sarcosine in position 1 is a common feature in many potent Angiotensin II antagonists, including the classical antagonist Saralasin (B108331) ([Sar1,Ala8]-Angiotensin II). mdpi.com This principle has been foundational in designing more stable and effective angiotensin receptor blockers.
Position 8 Substitution: The C-terminal amino acid plays a crucial role in determining whether a ligand acts as an agonist or an antagonist. Replacing the native phenylalanine (Phe) with other amino acids can dramatically alter the ligand's functional properties.
Substitution with alanine (B10760859) (Ala), as in Saralasin, or isoleucine (Ile) results in potent antagonists. nih.govnih.gov
The substitution with threonine (Thr) in this compound also confers antagonistic properties, although with a different profile compared to other position 8-substituted analogs. nih.gov Specifically, it results in an antagonist with weak agonistic pressor action and vascular selective properties. nih.gov This demonstrates that subtle changes at this position can fine-tune the pharmacological profile of the ligand, a key principle for designing agents that can selectively target specific aspects of RAS signaling.
Other Positional Modifications: Research on a wide array of Angiotensin II analogs has further illuminated the importance of other positions for receptor interaction and signal transduction. For instance, the hydroxyl group of Tyrosine (Tyr) at position 4 is considered necessary for receptor activation. mdpi.commdpi.com Modifications at position 5 have been shown to influence the ligand's ability to activate specific downstream signaling pathways, such as those dependent on β-arrestin. nih.gov
These SAR studies, informed by analogs like this compound, have established a framework for the rational design of new angiotensin receptor ligands. By strategically modifying the peptide backbone, researchers can develop compounds that are not just simple agonists or antagonists but also biased ligands that selectively activate certain signaling pathways over others, offering the potential for more targeted therapies with fewer side effects.
Table 1: Impact of Amino Acid Substitutions on Angiotensin II Analog Function
| Position | Original Amino Acid | Substitution | Resulting Compound Example | Effect on Function |
|---|---|---|---|---|
| 1 | Aspartic Acid | Sarcosine (Sar) | Saralasin, this compound | Increased stability and potency |
| 8 | Phenylalanine | Alanine (Ala) | Saralasin ([Sar1,Ala8]-Angiotensin II) | Potent antagonism |
| 8 | Phenylalanine | Isoleucine (Ile) | [Sar1,Ile8]-Angiotensin II | Potent antagonism with some agonistic pressor activity |
| 8 | Phenylalanine | Threonine (Thr) | This compound | Antagonism with weak agonistic pressor action and vascular selectivity nih.gov |
Potential as a Pharmacological Tool for Dissecting Angiotensin Receptor Function
This compound serves as a valuable pharmacological tool due to its distinct properties compared to both the native Angiotensin II and other synthetic analogs. Its utility lies in its ability to help researchers dissect the differential functions of angiotensin receptors in various tissues and physiological systems.
One of the key findings is that this compound exhibits a degree of tissue selectivity. A comparative study in normal human subjects revealed that while analogs like [Sar1,Ile8]-Angiotensin II and [Sar1,Ala8]-Angiotensin II increased plasma aldosterone (B195564) concentration (PAC), this compound had little effect on PAC. nih.gov However, it still acted as an antagonist to the pressor effects of Angiotensin II, albeit weaker than the isoleucine and alanine analogs. nih.gov This differential effect on vascular versus adrenal targets suggests that the angiotensin receptors in these tissues may be heterogeneous or that the ligand stabilizes a receptor conformation that selectively blocks the pressor response without significantly impacting steroidogenesis. nih.gov This makes this compound a useful probe for exploring the concept of receptor heterogeneity and tissue-specific RAS signaling.
Furthermore, its use in preclinical models of hypertension has helped to clarify the role of the RAS in blood pressure regulation. In spontaneously hypertensive rats, this compound produced a hypotensive effect, demonstrating its ability to antagonize the actions of endogenous Angiotensin II in a pathological context. nih.gov By observing the effects of this specific antagonist under different conditions (e.g., varying sodium intake), researchers can investigate the contribution of the RAS to the maintenance of high blood pressure. nih.gov
Table 2: Comparative Effects of Angiotensin II Analogs in Normal Subjects
| Compound | Agonistic Pressor Activity | Antagonistic Effect on Blood Pressure | Effect on Plasma Aldosterone Concentration (PAC) |
|---|---|---|---|
| [Sar1,Ile8]-Angiotensin II | High | High | Increased PAC |
| [Sar1,Ala8]-Angiotensin II | Lower than Ile8 analog | High | Increased PAC |
| This compound | Weak | Lower than Ile8 and Ala8 analogs | Little effect nih.gov |
The unique profile of this compound allows for the fine dissection of angiotensin receptor functions that might be obscured by broader-acting antagonists. Its ability to selectively block certain physiological responses while leaving others intact provides a powerful method for mapping the complex signaling networks governed by the RAS.
Contribution of this compound Studies to Understanding RAS Physiology and Pathophysiology
Research involving this compound has made significant contributions to the broader understanding of the physiology and pathophysiology of the renin-angiotensin system. The RAS is a critical regulator of cardiovascular and renal function, and its dysregulation is implicated in numerous diseases, including hypertension, heart failure, and kidney disease. nih.govmedwinpublishers.commdpi.com
Studies with this compound have provided direct evidence for the involvement of the RAS in genetic hypertension. The observation that this antagonist lowers blood pressure in spontaneously hypertensive rats, a key animal model of human essential hypertension, supports the hypothesis that the RAS is a key contributor to this condition. nih.gov The finding that this hypotensive effect occurs even when there is no direct correlation with plasma renin activity suggests a complex relationship, possibly involving the local or tissue-based RAS, which operates semi-independently of the systemic, circulating RAS. nih.govnih.gov
Moreover, the differential effects of this compound on blood pressure and aldosterone secretion have reinforced the concept of functional heterogeneity among angiotensin receptors in different target organs. nih.gov This has profound implications for understanding RAS physiology, suggesting that the body can differentially regulate vascular tone and adrenal hormone secretion through subtle variations in receptor subtypes or their local signaling environments. This complexity is a crucial consideration in the pathophysiology of diseases like hyperaldosteronism and certain forms of hypertension, where a disconnect between the vascular and adrenal effects of the RAS may be a contributing factor.
In essence, this compound has acted as more than just a simple antagonist. Its unique pharmacological signature has allowed researchers to probe the intricacies of the RAS, contributing to a more nuanced understanding of how this system maintains homeostasis and how its dysregulation leads to disease. These foundational preclinical studies have helped to lay the groundwork for the development of more sophisticated and targeted therapies for a range of cardiovascular and renal disorders.
Future Directions and Unanswered Questions in Sar1,thr8 Angiotensin Ii Research
Exploration of Allosteric Modulation of Angiotensin Receptors by (Sar1,Thr8)-Angiotensin II
A primary unanswered question is whether this compound can act as an allosteric modulator of angiotensin receptors. Allosteric modulators bind to a site distinct from the orthosteric site, where the endogenous ligand binds, and can alter the receptor's affinity for the endogenous ligand or its signaling efficacy nih.govwikipedia.org. While research has identified allosteric sites on the angiotensin II type 1 receptor (AT1R), the potential for peptide analogs like this compound to bind to these sites remains largely unexplored nih.govnih.gov.
Future research should investigate whether this compound can modulate the binding and signaling of Angiotensin II in a manner characteristic of an allosteric ligand. This would involve determining if its effects are saturable and if it can alter the maximal response or binding affinity of Angiotensin II without competing directly for the orthosteric binding pocket. The discovery of small molecules that bind to an allosteric pocket on the AT1R suggests that such sites are present and druggable nih.gov. Investigating peptide analogs for similar properties is a logical next step. Uncovering such a mechanism would open new therapeutic possibilities, offering a more nuanced way to control AT1R activity.
Investigation of Biased Agonism and its Signaling Implications for this compound
Biased agonism describes the ability of a ligand to selectively activate certain downstream signaling pathways of a receptor over others. The AT1R, a G protein-coupled receptor (GPCR), classically signals through Gq proteins but can also initiate signals through β-arrestin pathways nih.govnih.govfrontiersin.org. Research has shown that different ligands can bias the AT1R towards one pathway, leading to distinct physiological outcomes nih.govresearchgate.netnih.gov. For instance, the modified peptide [Sar1,Ile4,Ile8]-angiotensin II (SII) is a known β-arrestin-biased agonist, activating the mitogen-activated protein kinase (MAPK) pathway without promoting G protein coupling nih.govresearchgate.net.
Studies on this compound suggest it possesses properties of a biased agonist. It has been characterized as an angiotensin II analog with weak agonistic pressor activity and vascular selective properties nih.gov. Compared to other analogs like [Sar1,Ile8]-Angiotensin II and [Sar1,Ala8]-Angiotensin II, it has a lesser effect on blood pressure and plasma aldosterone (B195564) concentration, indicating a potential bias in its signaling nih.gov.
A critical future direction is to precisely map the signaling signature of this compound. This involves quantifying its bias factor for G protein-dependent pathways (e.g., IP3 production) versus β-arrestin-dependent pathways (e.g., ERK1/2 activation) nih.govdntb.gov.ua. Understanding this bias is crucial, as β-arrestin-biased AT1R ligands are being explored for therapeutic benefits in conditions like acute heart failure, where they may enhance cardiac performance while antagonizing detrimental G protein-mediated effects nih.govsemanticscholar.org.
Table 1: Comparative Effects of Angiotensin II Analogs
| Compound | Pressor Activity | Effect on Plasma Aldosterone Concentration (PAC) |
| This compound | Weak Agonist | Little to no effect |
| [Sar1,Ile8]-Angiotensin II | Potent Agonist | Increased PAC |
| [Sar1,Ala8]-Angiotensin II | Potent Agonist | Increased PAC |
This table is based on findings from a comparative study in normal subjects, highlighting the distinct profile of this compound. nih.gov
Role of Receptor Dimerization and Oligomerization in this compound Action
Angiotensin receptors, like many GPCRs, can form homodimers (e.g., AT1R-AT1R) and heterodimers (e.g., AT1R-AT2R, AT1R-Mas receptor) nih.govnih.gov. These dimerization events can significantly alter receptor signaling and function. For example, heterodimerization of AT1R with the AT2R can antagonize AT1R signaling nih.govnih.gov. The formation of these receptor complexes adds another layer of complexity to the RAS.
A significant unanswered question is how this compound influences the formation and signaling of these receptor dimers and oligomers. It is unknown whether this analog preferentially binds to or signals through monomeric or dimeric forms of the receptor. Future studies should explore whether this compound can promote or inhibit the formation of specific receptor dimers. For instance, does it stabilize the AT1R-AT2R heterodimer, potentially contributing to its unique physiological profile? Answering these questions will provide a more complete picture of how this compound exerts its effects and could lead to the design of ligands that specifically target receptor dimers to achieve desired therapeutic outcomes.
Novel Cellular Targets and Signaling Pathways for this compound
Research on Angiotensin II has begun to uncover non-canonical signaling pathways and novel cellular targets. For example, proteomic approaches have identified phosphofructokinase platelet type (PFKP) as a novel target gene of Angiotensin II in adrenal cells, linking RAS activation to glucose metabolism nih.gov. Furthermore, Angiotensin II can signal from intracellular locations like endosomes after receptor internalization, leading to sustained signaling that is spatially and temporally distinct from plasma membrane signaling nih.govresearchgate.netescholarship.org.
The extent to which this compound engages these novel targets and non-canonical pathways is a key area for future investigation. Does this compound also regulate metabolic enzymes like PFKP? Does its potential signaling bias affect its receptor internalization and subsequent endosomal signaling? Exploring these questions could reveal previously unknown functions of this analog. Identifying novel protein interactions and signaling cascades specifically modulated by this compound could uncover new therapeutic applications for this and related compounds.
Methodological Advancements for Studying this compound in Complex Biological Systems
Answering the complex questions outlined above requires the application of advanced research methodologies. The study of this compound would benefit from a suite of modern techniques to probe its interactions and signaling at a molecular level.
| Methodology | Application | Research Question Addressed |
| Proteomics (e.g., SILAC) | Identify and quantify changes in the proteome of cells treated with this compound. | What are the novel cellular protein targets and pathways regulated by this analog? nih.gov |
| FRET and BRET | Monitor receptor dimerization and ligand-receptor interactions in real-time in living cells. | Does this compound promote or inhibit specific angiotensin receptor dimer formations? |
| Radioligand Binding Assays | Characterize the binding properties of radiolabeled this compound to different receptor subtypes and in the presence of other ligands. | Does it bind to an allosteric site? What is its affinity for different receptor dimers? |
| High-Content Microscopy | Analyze cellular changes and signaling events (e.g., protein phosphorylation, receptor internalization) at the single-cell level. | What are the specific spatial and temporal dynamics of signaling initiated by this compound? |
| CRISPR-Cas9 Gene Editing | Create cell lines with specific mutations in the angiotensin receptors to map the binding sites and signaling determinants for this compound. | Which receptor domains are critical for the biased agonism of this compound? |
The systematic application of these advanced techniques will be crucial in moving beyond the current understanding of this compound as simply an "angiotensin II analog" to a precisely characterized pharmacological tool with a well-defined mechanism of action. This will undoubtedly pave the way for a deeper understanding of the renin-angiotensin system and the development of more sophisticated therapeutics.
Q & A
Q. How do researchers experimentally determine the receptor specificity of (Sar1,Thr8)-Angiotensin II in vascular tissues?
Methodological Answer: Competitive binding assays using radiolabeled ligands (e.g., 125I-[Sar1,Thr8]-Ang II) are employed to quantify receptor affinity. For example, displacement curves comparing antagonists like PD123319 (AT2-specific) or Mas receptor blockers (e.g., [D-Ala7]-Ang-(1–7)) can isolate AT1 vs. AT2 receptor contributions. Nonlinear regression analysis (e.g., Prism software) validates binding constants . Parallel functional assays (e.g., vasorelaxation studies in renal arteries) confirm physiological relevance .
Q. What structural features of this compound influence its hypertensive activity?
Methodological Answer: Positional substitutions are critical. For instance, methylation of Tyr⁴ hydroxyl disrupts the charge relay system (CRS) involving Tyr⁴-His⁶-Phe⁸ carboxylate, abolishing activity. Comparative studies with analogs like sarmesin ([Sar1, Tyr(OMe)⁴]-Ang II) demonstrate that Tyr⁴’s negative charge is essential for CRS-driven receptor activation. Fluorescence spectroscopy in receptor-mimetic environments validates conformational stability .
Q. How is this compound utilized in competitive inhibition studies for angiotensin-converting enzyme (ACE) research?
Methodological Answer: Fixed concentrations of ACE substrates (e.g., Hip-His-Leu) are incubated with varying concentrations of (Sar1,Thr8)-Ang II to calculate inhibitory constants (IC₅₀). Kinetic assays measure hydrolysis rates, while mass spectrometry (SALDI-MS) tracks peptide displacement in complex mixtures. This approach distinguishes competitive vs. noncompetitive inhibition mechanisms .
Advanced Research Questions
Q. How can contradictory binding data for this compound across different tissue models be resolved?
Methodological Answer: Discrepancies often arise from receptor subtype heterogeneity (e.g., AT1a vs. AT1b) or assay conditions (e.g., ionic strength, pH). Orthogonal methods, such as siRNA silencing of specific receptor isoforms in cell lines (e.g., AR42J cells) or computational docking simulations, clarify subtype-specific interactions. Cross-validation with functional endpoints (e.g., intracellular Ca²⁺ flux) reduces false positives .
Q. What experimental strategies optimize the detection of this compound in complex biological matrices during pharmacokinetic studies?
Methodological Answer: On-plate desalting with hydrophobic silicate nanofilms enhances SALDI-MS sensitivity by reducing matrix interference. Comparative studies with C18-ZipTip SPE show superior recovery for hydrophilic peptides like (Sar1,Thr8)-Ang II in low-volume samples. Isotope-labeled internal standards (e.g., ¹³C/¹⁵N-Ang II analogs) correct for ion suppression in plasma or urine .
Q. How do researchers design biased agonists using this compound derivatives to target G protein vs. β-arrestin signaling pathways?
Methodological Answer: Substitutions at Thr⁸ or Sar¹ residues alter conformational dynamics. For example, [Sar1,Ile⁴,⁸]-Ang II shows Gq-biased AT1R agonism. Signaling bias is quantified using BRET assays measuring G protein activation (e.g., Gαq) vs. β-arrestin recruitment. Molecular dynamics simulations predict residue-specific interactions with transmembrane helices .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response curves in this compound studies?
Methodological Answer: Nonlinear regression models (e.g., log[inhibitor] vs. response) calculate EC₅₀/IC₅₀ values. Bootstrap resampling (≥1000 iterations) estimates confidence intervals for small-sample studies. For receptor binding, Schild analysis distinguishes competitive vs. allosteric modulation. Prism or R packages (e.g., drc) automate curve fitting .
Q. How should researchers address variability in angiotensin peptide quantification across MS platforms?
Methodological Answer: Inter-laboratory calibration using synthetic peptide standards (e.g., >95% purity) minimizes platform-specific bias. Normalization to housekeeping peptides (e.g., bradykinin) controls for ion suppression. Meta-analysis of raw data repositories (e.g., PRIDE Archive) identifies instrument-specific detection thresholds .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound receptor studies?
Methodological Answer: Detailed SOPs for tissue handling (e.g., flash-freezing in liquid N₂) and buffer composition (e.g., protease inhibitors) are critical. Open-access platforms (e.g., Protocols.io ) share step-by-step workflows. Independent replication in ≥3 cell lines or animal models (e.g., Sprague-Dawley rats) validates findings .
Q. How can researchers ethically justify the use of this compound in preclinical models of hypertension?
Methodological Answer: Justification requires alignment with the 3Rs (Replacement, Reduction, Refinement). For example, telemetry in conscious animals reduces terminal procedures, while power analysis minimizes cohort sizes. Institutional Animal Care and Use Committee (IACUC) approval mandates adherence to ARRIVE guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
